
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans . Another method involves the use of microwave-assisted synthesis (MWI) to obtain benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: A precursor for the synthesis of various benzofuran derivatives.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with significant anticancer activity.
Indole derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzofuran derivatives and similar compounds.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-ethyl-5-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-5-9-6-7-12-10(8-9)13(14)11(4-2)15-12/h6-8,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
DDHJIFQTTWGMAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)OC(C2=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




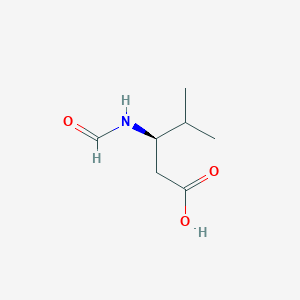
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
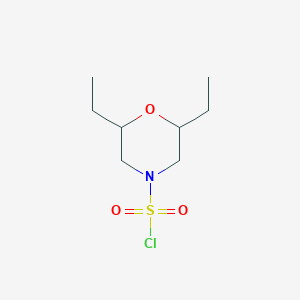
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
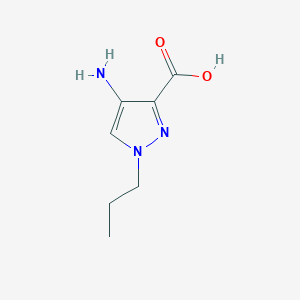



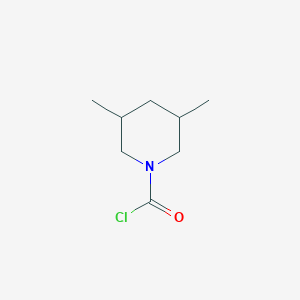
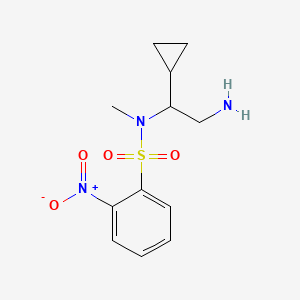
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
